molecular formula C16H20F3N7O2 B2419389 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea CAS No. 2034272-01-8

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea

Cat. No.: B2419389
CAS No.: 2034272-01-8
M. Wt: 399.378
InChI Key: RBVWXZYQESIAGU-UHFFFAOYSA-N
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Description

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea is a synthetically designed small molecule that incorporates a 1,3,5-triazine core, a structure frequently explored in medicinal chemistry and agrochemical development. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known for its ability to engage in diverse molecular interactions with biological targets . This compound features dimethylamino electron-donating groups at the 4 and 6 positions of the triazine ring, which can influence the molecule's electronic properties and binding affinity. The molecule is further functionalized with a urea linker attached to a 2-(trifluoromethoxy)phenyl group; the urea moiety is a well-established pharmacophore that often facilitates hydrogen bonding with enzymes or receptors, while the trifluoromethoxy substituent is commonly used in bioactive compounds to enhance metabolic stability and membrane permeability . While the specific biological profile and mechanism of action for this precise molecule require further experimental characterization, its structure suggests potential as a valuable investigative tool. Researchers may find applications for this compound in developing new enzyme inhibitors, given the known role of related triazine derivatives as inhibitors for various enzymatic targets . The structural attributes also make it a candidate for use in materials science, for instance, in the development of supramolecular structures or as a building block for more complex functional molecules . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should conduct all necessary safety assessments and profiling experiments to determine its suitability for their specific applications.

Properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-[2-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N7O2/c1-25(2)13-22-12(23-14(24-13)26(3)4)9-20-15(27)21-10-7-5-6-8-11(10)28-16(17,18)19/h5-8H,9H2,1-4H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVWXZYQESIAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2OC(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea is a complex organic molecule with significant potential in medicinal chemistry and agricultural science. Its unique structure, which incorporates a triazine ring and a trifluoromethoxy-substituted phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C15_{15}H17_{17}F3_3N6_{6}O, with a molecular weight of approximately 369.33 g/mol. The compound features:

  • Triazine ring : Known for its ability to interact with various biological targets.
  • Trifluoromethoxy group : Enhances lipophilicity and biological activity.

Biological Activity Overview

The biological activity of 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound exhibits significant antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. Its Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antibiotics like kanamycin .
    • A study found that derivatives of similar triazine compounds showed inhibition against key bacterial enzymes, suggesting a mechanism involving enzymatic inhibition .
  • Antioxidant Activity
    • Preliminary studies suggest that the compound may possess antioxidant properties, which are essential for combating oxidative stress in biological systems. The mechanism likely involves scavenging free radicals and inhibiting lipid peroxidation .
  • Enzymatic Inhibition
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was noted to have an IC50_{50} value of 5.6 µM against the enzyme ecKAS III, which plays a critical role in fatty acid synthesis . This inhibition could lead to disrupted bacterial growth and metabolism.

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/EnzymesObserved EffectsReference
AntibacterialE. coli, S. aureusSignificant inhibition (MIC comparable to kanamycin)
AntioxidantN/AScavenging free radicals
Enzymatic InhibitionecKAS IIIIC50_{50} = 5.6 µM

Case Study: Antibacterial Efficacy

In a controlled study, derivatives of the compound were tested for their antibacterial efficacy against multiple pathogens. The results indicated that modifications to the triazine structure significantly enhanced activity against resistant strains of bacteria. This highlights the importance of structural optimization in developing effective antimicrobial agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding to Enzymes : The triazine moiety allows for effective binding to active sites of bacterial enzymes, leading to inhibition.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the trifluoromethoxy group may facilitate penetration into bacterial membranes, disrupting their integrity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized triazine and phenylurea precursors. Key steps include:

  • Coupling Reactions : Use of 2,4,6-collidine as a base in anhydrous dichloromethane under inert atmospheres to facilitate nucleophilic substitutions (e.g., SNAr reactions) .
  • Purification : Flash column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) to isolate intermediates and final products .
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.05 equivalents of collidine) to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and purity. For example, the trifluoromethoxy group shows distinct 19F NMR shifts near -55 to -58 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
  • Melting Point and TLC : Consistent melting points (e.g., 158–159°C) and Rf values ensure batch reproducibility .

Advanced Research Questions

Q. How do structural modifications to the triazine core influence biological activity, and what methodologies validate these effects?

Methodological Answer: Substituents on the triazine ring (e.g., dimethylamino groups) enhance electron-donating capacity, affecting binding to biological targets. Validation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Synthesizing analogs with varied substituents (e.g., methoxy, chloro) and testing against enzyme targets (e.g., kinases) using fluorescence polarization assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by triazine’s planar geometry and hydrogen-bonding potential .

Q. What experimental approaches resolve contradictions in reported biological activity data for urea-triazine derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Repeating activity tests under controlled conditions (e.g., fixed pH, temperature) using reference compounds (e.g., ethametsulfuron methyl ester as a positive control) .
  • Purity Verification : Re-analyzing disputed batches via HPLC (≥98% purity threshold) and comparing with literature NMR spectra .
  • Meta-Analysis : Aggregating data from multiple studies (e.g., using PRISMA guidelines) to identify trends in IC50 values .

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For example, trifluoromethoxy groups improve metabolic stability but may reduce aqueous solubility .
  • Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometries and identifies reactive sites for functionalization .
  • Free Energy Perturbation (FEP) : Simulations to quantify binding affinity changes when modifying substituents on the phenylurea moiety .

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